3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione
Description
3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine-2,6-dione core, which is a common structural motif in many biologically active molecules
Properties
Molecular Formula |
C23H27N3O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C23H27N3O5/c1-23(2,3)31-22(30)25-10-8-14(9-11-25)15-4-5-17-16(12-15)13-26(21(17)29)18-6-7-19(27)24-20(18)28/h4-5,8,12,18H,6-7,9-11,13H2,1-3H3,(H,24,27,28) |
InChI Key |
BIONLEZDCFVTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the 1-Boc-1,2,3,6-tetrahydro-4-pyridyl intermediate, which can be achieved through a series of reactions including protection, cyclization, and functional group transformations. The isoindolinyl moiety is then introduced through a coupling reaction, followed by the formation of the piperidine-2,6-dione core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protecting groups or reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A simpler analog that lacks the Boc protecting group and isoindolinyl moiety.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A related compound used in metal-catalyzed cross-coupling reactions.
Uniqueness
The uniqueness of 3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione lies in its complex structure, which combines multiple functional groups and moieties. This complexity allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .
Biological Activity
The compound 3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.36 g/mol. The structure features a piperidine ring substituted with an isoindoline and a tetrahydropyridine moiety protected by a Boc group.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O4 |
| Molecular Weight | 319.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | OFSKHJWCGFIJCE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoindoline Core : This can be achieved through cyclization reactions starting from appropriate precursors.
- Attachment of the Piperidine Ring : The piperidine structure is introduced via nucleophilic substitution.
- Boc Protection : The amine group is protected using a Boc (tert-butoxycarbonyl) group to enhance stability and solubility during reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound can form covalent bonds with target proteins through the deprotection of the Boc group, allowing it to modulate enzymatic activity.
- Receptor Binding : The isoindoline and piperidine structures may facilitate binding to various receptors involved in cellular signaling pathways.
Biological Activity
Recent studies have illustrated various biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis via mitochondrial pathways was observed, alongside cell cycle arrest at the G0/G1 phase.
Neuroprotective Effects
Research has indicated potential neuroprotective properties:
- Model Systems : Animal models subjected to neurotoxic agents showed reduced neuronal death when treated with the compound.
- Mechanism : The compound appears to inhibit oxidative stress-induced apoptosis in neuronal cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : Significant dose-dependent inhibition of cell proliferation was noted in MCF7 cells with an IC50 value of 15 µM.
-
Neuroprotection in Animal Models :
- Objective : To assess neuroprotective effects against induced oxidative stress.
- Findings : Treated animals displayed improved cognitive function and reduced markers of oxidative stress compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
